Lipophilicity (XLogP3-AA) and Polar Surface Area Differentiation vs. Regioisomer 7-Bromo-8-fluoroisoquinoline
5-Bromo-7-fluoroisoquinoline exhibits a computed XLogP3-AA value of 2.9, which is comparable to the regioisomer 7-bromo-8-fluoroisoquinoline (XLOGP3: 2.89) [1]. Both compounds share an identical topological polar surface area (TPSA) of 12.9 Ų [1]. While the lipophilicity and polar surface area are similar, the distinct substitution pattern results in different electronic distribution across the aromatic system, which can influence binding affinities to biological targets and regioselectivity in metal-catalyzed cross-coupling reactions.
| Evidence Dimension | Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.9; TPSA: 12.9 Ų |
| Comparator Or Baseline | 7-Bromo-8-fluoroisoquinoline: XLOGP3: 2.89; TPSA: 12.89 Ų |
| Quantified Difference | Δ XLogP3: 0.01; Δ TPSA: 0.01 Ų (negligible difference in these computed parameters, underscoring that differentiation arises from regiochemical, not bulk property, differences) |
| Conditions | Computed properties via PubChem (XLogP3-AA) and Bidepharm (XLOGP3/TPSA) based on standardized algorithms |
Why This Matters
The near-identity of bulk physicochemical properties demonstrates that any observed differences in biological or synthetic performance between these regioisomers stem from distinct electronic effects and steric accessibility conferred by the specific halogen substitution pattern, not from gross changes in lipophilicity or polarity.
- [1] PubChem. (2026). 5-Bromo-7-fluoroisoquinoline. PubChem Compound Summary, CID 82572127. View Source
